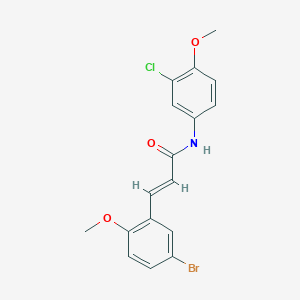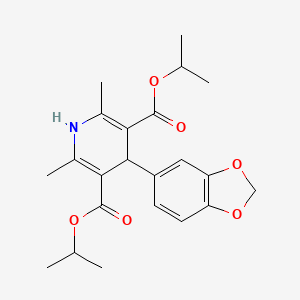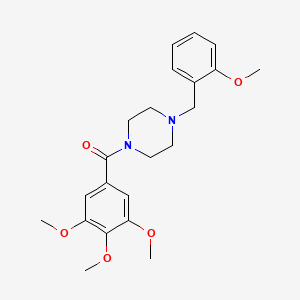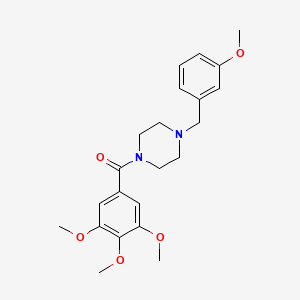
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Vue d'ensemble
Description
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally, but it also has potential applications in scientific research.
Mécanisme D'action
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a partial agonist at the 5-HT1B receptor, which means that it partially activates the receptor. This leads to an increase in serotonin release in certain areas of the brain, which can affect mood, appetite, and sleep. 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also has affinity for other serotonin receptors, including the 5-HT2A and 5-HT2C receptors, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and decrease anxiety-like behavior. It has also been shown to increase food intake and decrease body weight in rats. In humans, 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been reported to produce mild psychedelic effects, including visual distortions and altered perception of time.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and it can be produced in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the serotonin system. However, 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has limitations as well. It has a relatively short half-life, which means that its effects are short-lived. It also has potential psychoactive effects, which may confound the results of experiments.
Orientations Futures
There are several future directions for research on 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Studies have shown that 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has anxiolytic and antidepressant effects in animal models, but more research is needed to determine its efficacy in humans. Another area of interest is its role in the regulation of appetite and body weight. 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase food intake and decrease body weight in rats, which suggests that it may have potential as a weight loss drug. Finally, 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may have applications in the study of other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Applications De Recherche Scientifique
1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the serotonin system, which is involved in the regulation of mood, appetite, and sleep. 1-(3-pyridinylmethyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a partial agonist at the 5-HT1B receptor, which is a subtype of the serotonin receptor. This receptor is thought to play a role in the regulation of anxiety and depression.
Propriétés
IUPAC Name |
[4-(pyridin-3-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-11-16(12-18(26-2)19(17)27-3)20(24)23-9-7-22(8-10-23)14-15-5-4-6-21-13-15/h4-6,11-13H,7-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLHEJUBDDDMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3459407.png)

![2-chloro-N-(3-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B3459417.png)
![3-bromo-4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3459419.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B3459426.png)


![5,7-dimethyl-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3459452.png)



![1-[4-(methylthio)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3459478.png)

![3-{[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3459502.png)